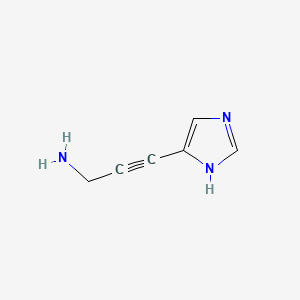

Imidazolyl-4-propargylamine

描述

Structure

3D Structure

属性

CAS 编号 |

99935-66-7 |

|---|---|

分子式 |

C6H7N3 |

分子量 |

121.14 g/mol |

IUPAC 名称 |

3-(1H-imidazol-5-yl)prop-2-yn-1-amine |

InChI |

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,3,7H2,(H,8,9) |

InChI 键 |

WVTVSENJUPWHIC-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)C#CCN |

规范 SMILES |

C1=C(NC=N1)C#CCN |

其他CAS编号 |

99935-66-7 |

同义词 |

imidazolyl-4-propargylamine |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of Imidazolyl 4 Propargylamine

Nucleophilic Characteristics of the Propargylamine (B41283) Moiety

The propargylamine moiety is characterized by the presence of a primary or secondary amine, which imparts nucleophilic properties to the molecule. beilstein-journals.org The nitrogen atom's lone pair of electrons can readily attack electrophilic centers, initiating a variety of chemical reactions. researchgate.net This nucleophilicity is fundamental to many of the transformations that propargylamines undergo, including their use in the synthesis of heterocycles. researchgate.netresearchgate.net

Alkyne-Involved Cycloaddition Reactions

The terminal alkyne group of imidazolyl-4-propargylamine is a key participant in various cycloaddition reactions, most notably the azide-alkyne cycloadditions, which are central to the field of click chemistry. bachem.com These reactions provide an efficient means of forming stable triazole rings, a common motif in medicinal chemistry and materials science. bachem.combeilstein-journals.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. bachem.comnih.gov The process is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or by using a copper(I) source directly. beilstein-journals.org

The reactivity in CuAAC can be influenced by the nature of the alkyne. Propargyl compounds, such as this compound, are considered excellent substrates due to their good reactivity and ease of installation. nih.gov The reaction typically proceeds rapidly at room temperature, often in benign solvents like water, to afford the corresponding triazole in high yield. bachem.comcsic.esacs.org

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table presents representative data for CuAAC reactions involving various alkynes and azides, illustrating typical reaction conditions and outcomes. The data is generalized from the literature and does not represent specific experiments with this compound unless explicitly stated.

| Alkyne Substrate | Azide (B81097) Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat, RT, 5 min | Quantitative | csic.esacs.org |

| Propargyl Alcohol | Phenyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O, RT | High | nih.gov |

| 4-Pentynoic Acid | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer, RT | Good | nih.gov |

| Propiolamide | 2-Picolyl Azide | Cu(OAc)₂ | DMSO, RT | >95% | mdpi.com |

To circumvent the potential toxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. bachem.comrsc.org This copper-free click reaction utilizes a strained cyclooctyne (B158145) derivative, which reacts readily with azides without the need for a metal catalyst. bachem.com This approach is particularly valuable for in vivo bioconjugation. bachem.comnih.gov While the propargylamine itself is not strained, it can be reacted with a strained cyclooctyne that has been functionalized with an appropriate group to link to the imidazole (B134444) or amine of the original molecule, or this compound can be modified to contain an azide to react with a strained alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cycloisomerization and Cyclo-condensation Pathways

The dual functionality of this compound allows it to undergo intramolecular reactions, leading to the formation of various heterocyclic systems. researchgate.netresearchgate.net These reactions can be promoted by transition metals, particularly gold, or by basic conditions. organic-chemistry.orgfrontiersin.orgmdpi.com

Gold catalysts are particularly effective at activating the alkyne group towards nucleophilic attack. frontiersin.orgacs.org In the context of a molecule like this compound, this can lead to an intramolecular cyclization where one of the imidazole nitrogens or the exocyclic amine attacks the activated alkyne, a process known as hydroamination. acs.org This can result in the formation of fused ring systems. For example, a base-mediated hydroamination of a propargylamine with an isothiocyanate can lead to imidazole-2-thiones through a 5-exo-dig cycloisomerization. organic-chemistry.orgacs.org

Cyclo-condensation reactions can also occur, where the propargylamine reacts with another molecule to form a new ring system. For instance, propargylamines can react with hydrazines to form pyrazoles. acs.orgorganic-chemistry.org

Base-Mediated Transformations and Reactive Intermediate Formation

The presence of acidic protons on the carbon adjacent to the alkyne and on the amine nitrogen makes this compound susceptible to base-mediated transformations. mdpi.combeilstein-journals.org These reactions can lead to isomerization and the formation of highly reactive intermediates. mdpi.comcolab.ws

A key transformation of propargylamines under basic conditions is the isomerization to form 1-azadiene intermediates. mdpi.comresearchgate.net This process is believed to occur via a prototropic rearrangement where a base abstracts a proton, leading to an allenic amine intermediate. mdpi.comcolab.ws This intermediate then tautomerizes to the more stable conjugated 1-azadiene. mdpi.comcolab.ws

The formation of these 1-azadienes is significant as they are versatile reactive intermediates that can participate in various subsequent reactions, such as [4+2] annulations, to construct more complex heterocyclic structures like 2-pyridones. organic-chemistry.orgrsc.org The reaction conditions, particularly the choice of base and solvent, can be tuned to selectively favor the formation of the 1-azadiene over other possible reaction pathways. mdpi.comresearchgate.net

Table 2: Base-Mediated Isomerization of Propargylamines to 1-Azadienes This table illustrates the conditions for the base-promoted isomerization of various propargylamines to their corresponding 1-azadienes. The data is generalized from the literature.

| Propargylamine Substrate | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-fluorophenyl)-1-phenylprop-2-yn-1-amine | Bu₄NOAc | CH₃CN | 80 | 93% | mdpi.comresearchgate.net |

| N-(4-chlorophenyl)-1-phenylprop-2-yn-1-amine | Bu₄NOAc | CH₃CN | 80 | 91% | mdpi.comresearchgate.net |

| N-(p-tolyl)-1-phenylprop-2-yn-1-amine | Bu₄NOAc | CH₃CN | 80 | 85% | mdpi.comresearchgate.net |

| Generic Propargylamine | KOBut | DMSO/THF | 14 | Quantitative | colab.ws |

In Situ Ketene (B1206846) Formation

The in situ generation of ketene intermediates from propargylamine precursors, including those bearing an imidazole moiety, is a key step in various base-mediated multicomponent reactions. researchgate.netresearchgate.net Mechanistic investigations have revealed that the formation of ketene is not a direct process but rather follows a cascade of reactions initiated by a base. This transformation is pivotal for the synthesis of complex heterocyclic structures such as 1H-pyrrol-3(2H)-ones and imidazole-4(2H)-ones. researchgate.netresearchgate.net

Detailed studies, including control experiments and the isolation of intermediates, have elucidated the mechanistic pathway. researchgate.netresearchgate.net The process commences with the base-mediated conversion of the propargylamine precursor into a 1-azadiene intermediate. researchgate.netresearchgate.net This is followed by the in situ formation of a ketene. This highly reactive ketene intermediate then readily participates in subsequent cycloaddition or cyclization reactions to yield the final heterocyclic products. researchgate.netresearchgate.net

For instance, in a one-pot, three-component reaction to synthesize 1H-pyrrol-3(2H)-ones, a propargylamine precursor is formed from an amino acid ester, an aldehyde, and a terminal alkyne. researchgate.net The subsequent base-mediated conversion to a 1-azadiene and in situ ketene formation leads to a [3+2] cycloaddition, ultimately producing the 1H-pyrrol-3(2H)-one scaffold. researchgate.net A similar mechanistic sequence is observed in the four-component synthesis of imidazole-4(2H)-ones, where the in situ generated ketene, specifically an (allylideneamino)prop-1-en-1-one, undergoes nucleophilic addition and intramolecular cyclization. researchgate.net

The following table summarizes the key research findings regarding the in situ ketene formation from propargylamine precursors as described in the literature.

| Step | Reactant/Intermediate | Reagent/Condition | Product/Intermediate | Research Finding | Citation |

| 1 | Propargylamine Precursor | Base | 1-Azadiene | The reaction is initiated by a base-mediated conversion. | researchgate.netresearchgate.net |

| 2 | 1-Azadiene | - | Ketene Intermediate ((allylideneamino)prop-1-en-1-one) | The 1-azadiene undergoes rearrangement to form a highly reactive ketene in situ. | researchgate.netresearchgate.net |

| 3 | Ketene Intermediate | Nucleophile (e.g., amino alcohol) or internal cycloaddition | Final Heterocyclic Product (e.g., Imidazole-4(2H)-one, 1H-pyrrol-3(2H)-one) | The ketene is rapidly trapped in subsequent reaction steps to form the final product. | researchgate.netresearchgate.net |

Advanced Applications of Imidazolyl 4 Propargylamine in Chemical Science

Role in Chemical Biology Research

The distinct properties of the imidazole (B134444) and propargylamine (B41283) groups allow for diverse applications in the study of biological systems. The imidazole ring is a common feature in biological molecules, such as the amino acid histidine, and is known for its ability to coordinate with metal ions and participate in hydrogen bonding. acs.org The propargylamine group is a well-established pharmacophore, particularly for enzyme inhibition, and its terminal alkyne serves as a valuable handle for bio-orthogonal "click" chemistry. tandfonline.comacs.org

The imidazolyl-propargylamine scaffold has been incorporated into novel multi-target-directed ligands, particularly for enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov Researchers have designed and synthesized a series of propargylamine-modified pyrimidinylthiourea derivatives that feature a 4-aminoalkyl imidazole core. nih.govmui.ac.ir This approach aims to create single molecules that can interact with multiple biological targets simultaneously.

One standout compound from this research, designated as 1b , integrates the imidazolyl-propargylamine structure and demonstrates potent and selective inhibitory activity against both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). nih.gov The propargylamine moiety is crucial for the irreversible inhibition of MAO-B, a mechanism that is well-documented for this class of inhibitors. acs.orgchemrxiv.org The design leverages the known inhibitory potential of the propargylamine group while using the imidazole and other linked moieties to achieve desirable interactions with multiple enzyme targets. nih.gov

| Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.324 | SI (BuChE/AChE) > 123 |

| Butyrylcholinesterase (BuChE) | > 40 | |

| Monoamine Oxidase B (MAO-B) | 1.427 | SI (MAO-A/MAO-B) > 35 |

| Monoamine Oxidase A (MAO-A) | > 50 |

To understand the basis of its multi-target activity, molecular docking studies have been performed on derivatives containing the imidazolyl-propargylamine scaffold. nih.gov These computational analyses provide insights into the specific interactions between the ligand and the amino acid residues within the active sites of the target enzymes. researchgate.netarabjchem.org

For compound 1b , docking studies revealed a differentiated binding mode for each target. nih.gov The pyrimidinylthiourea portion of the molecule was found to bind to the catalytic active site (CAS) of AChE. nih.gov In contrast, the propargylamine moiety interacted directly with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B, which is characteristic of its irreversible inhibition mechanism. nih.govacs.org The binding of propargylamine-based inhibitors to the MAO-B active site is often governed by interactions with a hydrophobic pocket and key residues such as Tyr398 and Tyr435. mdpi.com

| Target Enzyme | Interacting Moiety of Ligand | Binding Site Interaction |

|---|---|---|

| Acetylcholinesterase (AChE) | Pyrimidinylthiourea | Binds to the Catalytic Active Site (CAS). |

| Monoamine Oxidase B (MAO-B) | Propargylamine | Interacts directly with the Flavin Adenine Dinucleotide (FAD) cofactor. |

The dysregulation of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is a factor in the pathology of several neurodegenerative diseases. uc.ptrsc.org Molecules capable of chelating these metal ions are therefore of significant interest. The imidazole ring, present in both histidine and imidazolyl-4-propargylamine, is a well-known metal-coordinating group. acs.org

Research has shown that imidazolyl-propargylamine derivatives can possess effective metal-chelating properties. Compound 1b , for instance, demonstrated a good capacity for chelating copper ions. nih.gov This activity is biochemically relevant, as the compound was also shown to inhibit the aggregation of the amyloid-β peptide that is induced by the presence of Cu²⁺ ions. nih.gov This suggests that the imidazole moiety within these structures can play a crucial role in modulating the activity of redox-active biometals. uc.pt

While specific examples of this compound being used as a standalone chemical probe are not extensively documented, its structure is highly suitable for the development of such tools. acspubs.orgresearchgate.net The propargylamine group's terminal alkyne is a prime functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." tandfonline.commdpi.com

This bio-orthogonal reaction allows for the efficient and specific conjugation of the molecule to other chemical entities, such as fluorescent dyes, affinity tags, or imaging agents, under mild, biologically compatible conditions. researchgate.net The propargylamine moiety has been used to functionalize polymer surfaces and gold nanoparticles and to create "turn-on" fluorescent probes. tandfonline.commdpi.com Therefore, this compound could be readily adapted for use in:

Target Identification: By attaching a reporter tag to identify binding partners in complex biological samples.

Cellular Imaging: By conjugating it to a fluorophore to visualize its localization within cells.

Activity-Based Probing: By using its enzyme-inhibiting properties to label active enzymes in situ.

Exploration of Metal Chelation Properties in Biochemical Systems

Integration into Advanced Materials Science

The same functional groups that make this compound valuable in chemical biology also lend themselves to applications in materials science, particularly in the construction of functional polymers and organized supramolecular structures.

Supramolecular Assembly: The imidazole ring is highly effective at forming non-covalent interactions, especially hydrogen bonds. acs.org When combined with complementary molecules like dicarboxylic acids, imidazolium (B1220033) salts can self-assemble into well-defined, two-dimensional hydrogen-bonded layers. acs.orgrsc.org These layers can act as molecular scaffolds to control the packing and orientation of other components in a crystal structure. acs.org Furthermore, imidazole-containing amphiphiles have been shown to self-assemble into liquid crystal phases, creating organized nanostructures like bilayered smectic and columnar mesophases. tandfonline.com The imidazole moiety can also coordinate with metal ions, such as Cu²⁺, to drive the formation of novel supramolecular assemblies and catalysts. acs.orgresearchgate.net

Polymer Applications: The propargylamine portion of the molecule is a valuable monomer or functional group in polymer chemistry. revmaterialeplastice.roresearchgate.net Propargylamines can be synthesized with high efficiency through multicomponent reactions and subsequently used in polymerization processes to create heterocyclic polymers. researchgate.netrsc.org The terminal alkyne also allows for the post-synthesis functionalization of polymers. For example, a polymer chain can be modified by grafting this compound onto it, or a polymer containing this unit can be further functionalized with other molecules via click chemistry, enabling the creation of advanced materials with tailored properties. mdpi.com

Surface Functionalization Methodologies

The dual functionality of this compound, possessing both a terminal alkyne and an imidazole ring, makes it a prime candidate for the surface modification of a wide array of materials. The methodologies for surface functionalization can be broadly categorized into two main approaches: "grafting-to" and "grafting-from" techniques.

In "grafting-to" approaches, the pre-synthesized this compound molecule is attached to a material's surface. The terminal alkyne group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment of the molecule to surfaces functionalized with azide (B81097) groups. This method provides a high degree of control over the surface density of the imidazole groups.

Alternatively, the imidazole ring itself can be used for surface anchoring. The nitrogen atoms in the imidazole ring can act as strong complexing agents for metal ions, enabling the direct attachment of this compound to the surface of metal or metal oxide nanoparticles. For instance, a related compound, 1-(3-aminopropyl)imidazole, has been successfully used to functionalize magnetite nanoparticles (MNPs). In this case, the imidazole moiety strongly binds to the iron oxide surface, leaving the amino group available for further functionalization. kemdikbud.go.id This principle can be extended to this compound, where the imidazole ring would anchor the molecule, presenting the propargyl group for subsequent chemical transformations on the surface.

"Grafting-from" methodologies would involve first attaching a precursor molecule to the surface and then synthesizing the this compound structure in situ. However, the direct "grafting-to" approach is often more straightforward for a molecule of this nature.

The ability to introduce imidazole and propargyl functionalities onto surfaces opens up a range of potential applications, including the development of specialized chromatographic supports, sensors, and biocompatible coatings. unt.edumdpi.comnih.govrsc.org

Development of Hybrid Composites

The incorporation of this compound into polymer matrices offers a pathway to novel hybrid composite materials with tailored properties. The imidazole and propargyl groups can each play a distinct role in the formation and performance of these composites.

The imidazole moiety can form strong hydrogen bonds and coordinate with metal ions, which can be exploited to enhance the interfacial adhesion between the polymer matrix and inorganic fillers. This is particularly relevant in the development of polymer-nanoparticle composites. For example, composite materials of acidic polymers and imidazole have been investigated for their potential in proton-exchange membrane fuel cells due to their high proton conductivity. researchgate.net The imidazole groups can form a hydrogen-bonding network that facilitates proton transport. By incorporating this compound into a polymer backbone or as a pendant group, it may be possible to create composites with enhanced ionic conductivity.

The propargyl group, on the other hand, provides a reactive handle for cross-linking reactions. Through polymerization of the alkyne, or by its participation in cycloaddition reactions, a robust, covalently linked network can be formed within the composite material. This can lead to significant improvements in the mechanical strength, thermal stability, and solvent resistance of the resulting hybrid composite. The use of imidazole-based ionic liquids as modifiers for nanocellulose in polymer composites has been shown to improve the dispersion of the nanofiller and enhance the mechanical properties of the material. mdpi.commdpi.com While not directly involving this compound, these studies highlight the potential of the imidazole functional group in advanced composite materials.

| Composite System | Role of Imidazole Moiety | Potential Enhancement |

| Polymer-Nanoparticle | Enhanced interfacial adhesion via coordination | Improved mechanical strength and thermal stability |

| Proton-Conducting Polymer | Formation of hydrogen-bond networks | Increased proton conductivity |

| Cross-linked Polymer Matrix | Covalent network formation via propargyl group | Enhanced mechanical properties and solvent resistance |

Catalytic Applications and Ligand Design

The imidazole ring and the propargylamine structure are both valuable components in the design of ligands for metal-catalyzed reactions. The nitrogen atoms of the imidazole ring can act as effective donors for a wide range of transition metals, while the propargylamine backbone can be readily modified to tune the steric and electronic properties of the resulting ligand. researchgate.net

Imidazole-based phosphane ligands have been investigated as hemilabile PN ligands in gold(I) catalysis. nih.govuzh.ch These catalysts have shown high activity in the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne to produce propargylamines. The connectivity and substitution pattern of the imidazolyl substituents have a pronounced effect on the catalytic activity of the gold(I) complexes. nih.govuzh.ch

Furthermore, metal-organic frameworks (MOFs) incorporating imidazole-based ligands have been developed as efficient and reusable catalysts. For instance, a cadmium-based MOF with an amino-tripodal imidazole ligand has demonstrated high catalytic activity for the carboxylative cyclization of propargylamines with carbon dioxide. researchgate.net This suggests that MOFs constructed with ligands like this compound could be designed for specific catalytic applications.

A notable example of a related ligand is N-((1-methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine, which has been used as a "clickable" ligand to synthesize manganese(II) complexes for grafting onto solid supports. researchgate.net The propargyl group allows for easy immobilization of the catalytic complex. This highlights a key potential application for this compound in the development of heterogeneous catalysts.

The synthesis of propargylamines is a significant area of research, and various metal complexes are employed as catalysts. The table below summarizes the catalytic activity of some related imidazole-containing systems in the synthesis of propargylamines.

| Catalyst/Ligand System | Reaction | Yield (%) | Reference |

| Gold(I) complexes with imidazolyl-phosphane ligands | Three-component coupling for propargylamine synthesis | Up to 95% | nih.govuzh.ch |

| Eu(III) complex with 4-imidazolecarboxal ligand | A3 coupling for propargylamine synthesis | 16% | kemdikbud.go.id |

| Silver-N-heterocyclic carbene (NHC) complexes | Three-component coupling for propargylamine synthesis | Activity Investigated | researchgate.net |

While direct catalytic applications of this compound are still an emerging area of research, the foundational studies on related structures strongly indicate its potential as a versatile ligand for a variety of catalytic transformations.

Spectroscopic and Structural Characterization Methodologies for Imidazolyl 4 Propargylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide crucial information for the structural confirmation of Imidazolyl-4-propargylamine.

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, distinct signals would be expected for the protons on the imidazole (B134444) ring, the propargylic proton, the methylene (B1212753) protons, and the amine protons. The protons on the imidazole ring typically appear in the aromatic region (around 7-8 ppm). The acetylenic proton of the propargyl group would likely resonate around 2-3 ppm, and the methylene protons adjacent to the amine would also be found in the aliphatic region. The amine protons often present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the imidazole ring would be expected in the range of δ 115-140 ppm. The sp-hybridized carbons of the alkyne would produce signals around δ 70-90 ppm, while the sp³-hybridized methylene carbon would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predicted data table for illustrative purposes)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C-2 | - | ~135 |

| Imidazole C-4 | ~7.5 (s) | ~130 |

| Imidazole C-5 | ~7.0 (s) | ~118 |

| Propargyl CH | ~4.5 (t) | ~45 |

| Propargyl CH₂ | ~3.5 (d) | ~30 |

| Acetylenic C≡CH | ~2.5 (t) | ~80 |

| Acetylenic C≡C | - | ~75 |

| NH₂ | ~2.0 (br s) | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

For this compound (C₆H₇N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 121.14. nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the amine group or cleavage at the propargylic position, yielding characteristic fragment ions that can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching of the primary amine would be expected to show two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the imidazole ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ would be characteristic of the terminal alkyne C-H stretch, and the C≡C triple bond stretch would be observed in the 2100-2260 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring would likely appear in the 1400-1600 cm⁻¹ range. nist.govnist.gov

Table 2: Expected Infrared (IR) Absorption Bands for this compound (Note: This is a predicted data table for illustrative purposes)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium |

| C-H Stretch (Imidazole) | ~3100 | Medium |

| C-H Stretch (Alkyne) | ~3300 | Sharp, Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C≡C Stretch (Alkyne) | 2100-2260 | Weak to Medium |

| C=N, C=C Stretch (Imidazole) | 1400-1600 | Medium to Strong |

| N-H Bend (Primary Amine) | 1590-1650 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. iucr.org

The analysis would yield detailed information including bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine and imidazole N-H groups. researchgate.net This technique is considered the gold standard for structural elucidation. researchgate.net While no published crystal structure for this compound was found, this method remains the most powerful for solid-state structural analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound, with a chemical formula of C₆H₇N₃, the calculated exact mass of the molecular ion [M+H]⁺ would be 122.0718. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned elemental composition. csic.esmdpi.com

Computational and Theoretical Studies on Imidazolyl 4 Propargylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules. These calculations provide information about molecular orbitals, charge distribution, and various electronic properties that govern a molecule's behavior. While specific high-level studies on the isolated imidazolyl-4-propargylamine are not extensively published, the methodologies are well-established through research on its derivatives and related structures like imidazoles and quinazolines. researchgate.net

DFT methods are used to calculate key quantum chemical parameters that describe molecular reactivity and stability. These include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), hardness (η), and softness (σ). researchgate.net A low HOMO-LUMO energy gap, for instance, suggests higher reactivity as less energy is required to excite an electron to a higher energy state.

Studies on related imidazole (B134444) derivatives have utilized various levels of theory, such as B3LYP and Hartree-Fock (HF), with different basis sets like 6-31G(d) and 6-311+G(2d,p), to calculate geometric parameters and correlate them with experimental NMR data. researchgate.net For corrosion inhibitors containing a quinazoline (B50416) scaffold linked to a propargyl group, DFT calculations have been used to predict their efficiency by analyzing the relationship between their molecular structure and electronic properties.

Basic computed properties for the parent compound, this compound, are available through databases like PubChem.

| Property | This compound | 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ) |

|---|---|---|

| Molecular Formula | C6H7N3 | C14H12N2OS |

| Molecular Weight | 121.14 g/mol | Not specified |

| Polar Surface Area | 54.7 Ų | Not specified |

| Hydrogen Bond Donor Count | 2 | Not specified |

| Hydrogen Bond Acceptor Count | 2 | Not specified |

| E-HOMO | Not specified | -6.721 eV |

| E-LUMO | Not specified | -1.722 eV |

| Energy Gap (ΔE) | Not specified | 4.999 eV |

| Dipole Moment (μ) | Not specified | 1.581 Debye |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a key area where computational chemistry provides critical insights. For complex molecules involving both imidazole and propargylamine (B41283) moieties, DFT calculations have been employed to model reaction pathways, identify intermediates, and analyze the energetics of transition states. nih.govacs.org

A notable application is the investigation of base-mediated 7-exo-dig cyclization reactions to form imidazole-fused 1,4-benzoxazepines. nih.govacs.org In these studies, computational methods are used to explore potential reaction mechanisms. The process involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states (TSs), and products are fully optimized using a specific functional and basis set, such as M06-2X/6-31+G(d,p). nih.govacs.org

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states). nih.govacs.org

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a transition state correctly connects the corresponding reactant and product on the potential energy surface. nih.govacs.org

One such study revealed that for substrates with terminal alkynes, the reaction can proceed through an unexpected pathway involving an intermolecular propargyl group transfer followed by cyclization. acs.org DFT calculations showed that a mechanism starting with the formation of an allene (B1206475) intermediate was the most energetically favorable pathway for one of the products. acs.org The potential energy profiles generated from these calculations indicate whether a proposed mechanism is energetically feasible by showing a downward trend in Gibbs free energy from reactants to products. acs.org

| Step | Description | Computational Method | Key Finding |

|---|---|---|---|

| 1 | Initial Deprotonation | DFT (M06-2X) | Formation of an anionic intermediate. |

| 2 | Propargyl to Allene Conversion | DFT (M06-2X) | An allene group is formed from the propargyl group. acs.org |

| 3 | 7-exo-dig Cyclization | DFT (M06-2X) | Identification of the transition state for the ring-closing step. |

| 4 | Protonation | DFT (M06-2X) | Formation of the final neutral product. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations are most frequently applied in the context of biomolecular systems to assess the stability and dynamics of a ligand when bound to a protein. frontiersin.orgresearchgate.net

After predicting a plausible binding pose using molecular docking, an MD simulation of the protein-ligand complex, typically lasting for nanoseconds (e.g., 50-100 ns), is performed. researchgate.netresearchgate.netresearchgate.net A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. ajchem-a.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket and that the complex has reached equilibrium. frontiersin.orgresearchgate.net For example, simulations of an imidazole derivative bound to lactate (B86563) dehydrogenase (LDHA) and sirtuin proteins showed stable RMSD values, confirming the stability of the docked complexes. researchgate.netfrontiersin.orgresearchgate.net

These simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over time, providing a dynamic view of the binding. ajchem-a.com

| System | Simulation Time | Key Analysis | Finding | Reference |

|---|---|---|---|---|

| 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl) benzene (B151609) with LDHA | 100 ns | RMSD | The RMSD graph confirmed the stability of the docked complex throughout the simulation. | researchgate.netresearchgate.net |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) with Sirtuins | 100 ns | RMSD | The compound attained equilibrium and remained stable (RMSD approx. 4 Å) throughout the simulation. | frontiersin.org |

| Benzylidenemalononitrile derivative with a modeled protein | 50 ns | RMSD, RMSF | The compound maintained significant conformational stability during the simulation period. | researchgate.net |

Structure-Reactivity Relationship Predictions

Computational studies are invaluable for establishing structure-reactivity relationships (SRRs), which explain how a molecule's chemical structure influences its reactivity. By calculating electronic and structural parameters, researchers can predict and rationalize the chemical behavior of this compound and its derivatives. rsc.org

A fundamental aspect of SRR is the use of quantum chemical descriptors. As mentioned in section 6.1, parameters like the HOMO-LUMO energy gap can predict general reactivity. researchgate.net Furthermore, computational modeling can explain subtle reactivity changes based on substituent effects. For instance, studies on propargylamines have shown that the presence of electron-withdrawing groups significantly increases the acidity of adjacent protons. beilstein-journals.org This enhanced acidity can lead to side reactions like base-induced rearrangement of the alkyne to an allene, a phenomenon that can be modeled and predicted computationally. beilstein-journals.org

In Silico Ligand-Protein Interaction Modeling (e.g., Docking and MD)

One of the most significant applications of computational modeling for this compound derivatives is in drug discovery, specifically through in silico modeling of their interactions with protein targets. tandfonline.com Molecular docking and molecular dynamics (MD) are the primary techniques used for this purpose. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site. nih.gov This allows for the rapid screening of potential drug candidates and provides hypotheses about their mechanism of action at the atomic level.

Numerous studies have used docking to investigate derivatives of this compound:

Alzheimer's Disease Targets: A derivative containing the this compound scaffold was designed as a multifunctional agent. exlibrisgroup.comnih.gov Docking studies showed that its pyrimidinylthiourea moiety could bind to the catalytic active site of acetylcholinesterase (AChE), while the propargylamine moiety interacted directly with the flavin adenine (B156593) dinucleotide (FAD) cofactor of monoamine oxidase B (MAO-B). exlibrisgroup.comnih.gov

Cancer Targets: An imidazole derivative was investigated as a potential inhibitor of lactate dehydrogenase (LDHA), a target in cancer therapy. researchgate.netresearchgate.net Molecular docking confirmed binding with a strong docking score of -10.6 kcal/mol. researchgate.netresearchgate.net Other studies have docked propargylamine-containing quinazoline derivatives against the EGFR and VEGFR-2 kinases. researchgate.net

Epigenetic Targets: Imidazole derivatives have been docked into the binding sites of sirtuin proteins, revealing key interactions like hydrogen bonds and pi-pi stacking that contribute to their inhibitory activity. frontiersin.org

Following docking, MD simulations are often performed to validate the stability of the predicted protein-ligand complex, as detailed in section 6.3. frontiersin.orgresearchgate.net

| Ligand Class | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Propargylamine-modified pyrimidinylthiourea derivative | AChE and MAO-B | Molecular Docking | The propargylamine moiety interacts with the FAD cofactor of MAO-B. | exlibrisgroup.comnih.gov |

| 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl) benzene | LDHA | Molecular Docking & MD | Binding confirmed with a docking score of -10.6 kcal/mol; complex was stable in MD simulation. | researchgate.netresearchgate.net |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuins (Sirt1-7) | Molecular Docking & MD | Identified hydrogen bond and pi-pi interactions; complex stability confirmed by MD. | frontiersin.org |

| 4-anilinoquinazoline with propargylamine moiety | EGFR and VEGFR-2 | Molecular Docking | Showed efficient binding affinity to both kinase targets. | researchgate.net |

Future Directions and Emerging Research Avenues for Imidazolyl 4 Propargylamine

Exploration of Novel Synthetic Routes

While methods for synthesizing imidazole (B134444) and propargylamine (B41283) structures exist, future research will gravitate towards developing more atom-economical, regioselective, and environmentally benign routes specifically for Imidazolyl-4-propargylamine and its analogues. rsc.orgkcl.ac.uk The synthesis of imidazole derivatives from N-propargylamines has become an active area of research, offering advantages like high atom economy and shorter synthetic pathways. rsc.org

Key areas for exploration include:

Advanced Catalytic Systems: Research is expected to move beyond traditional catalysts to explore novel systems that offer higher efficiency and selectivity. This includes the use of heterogeneous catalysts, such as polymer-anchored or nanoparticle-based catalysts (e.g., Copper, Gold, Silver), which allow for easier recovery and recycling, aligning with the principles of green chemistry. kcl.ac.ukbeilstein-journals.orgresearchgate.net Gold-catalyzed A3 coupling reactions, for instance, have shown effectiveness in producing propargylamines. beilstein-journals.org

Multicomponent Reactions (MCRs): One-pot MCRs, such as the A³ coupling (aldehyde-alkyne-amine), are powerful tools for generating molecular diversity and complexity in a single step. researchgate.netresearchgate.netsemanticscholar.org Future work will likely focus on expanding the substrate scope of these reactions and developing new MCRs to access a wider range of substituted imidazolyl-propargylamines. escholarship.orgresearchgate.net Indium(III) chloride, for example, has been used to catalyze a one-pot, four-component reaction to assemble complex heterocyclic systems incorporating a propargylamine moiety. escholarship.org

Domino and Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur consecutively in a single pot (domino or cascade reactions) represents a highly efficient strategy. rsc.org Future routes may involve tandem processes, such as an initial imidazole formation followed by a metal-catalyzed cyclization, to construct the target molecule with minimal purification steps. rsc.orgchim.it

Solvent-Free and Alternative Energy Inputs: The development of solvent-free reaction conditions is a significant goal in sustainable chemistry. rsc.orgkcl.ac.uk Research into using alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and improve yields for the synthesis of propargylamines is a promising avenue. researchgate.net

Table 1: Emerging Synthetic Strategies for Imidazole/Propargylamine Scaffolds

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Research Focus | Citation |

|---|---|---|---|---|

| Multicomponent Coupling (A³ type) | InCl₃, AuBr₃, CuBr | High atom economy, operational simplicity, diversity | Expanding substrate scope, developing asymmetric versions | beilstein-journals.orgescholarship.orguantwerpen.be |

| Tandem Cyclization/Annulation | AgOTf, Yb(OTf)₃ | Step economy, rapid construction of complex rings | [3+2] heteroannulation, cascade reactions | chim.it |

| Heterogeneous Catalysis | Polymer-anchored Cu(II), CuO nanoparticles | Catalyst recyclability, greener process | Improving catalyst stability and activity | kcl.ac.ukresearchgate.net |

| Base-Mediated Cycloisomerization | Base (e.g., K₂CO₃) | Metal-free, atom-economical | Regioselective intramolecular cyclizations | acs.org |

Expanded Applications in Interdisciplinary Fields

The distinct chemical functionalities of this compound—the biologically relevant imidazole ring, the reactive alkyne group, and the primary amine—make it a prime candidate for applications beyond its current scope. ontosight.aitandfonline.com

Medicinal Chemistry: The imidazole scaffold is a privileged structure in numerous bioactive compounds. escholarship.orgtandfonline.com Derivatives of imidazolyl-propargylamine are being explored as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease. tandfonline.comnih.govexlibrisgroup.com Future research will likely involve using this compound as a key building block to design targeted therapies, enzyme inhibitors (e.g., for monoamine oxidase B), and probes for chemical biology. rsc.orgtandfonline.commdpi.com

Materials Science: The rigid imidazole ring and the linear propargyl group can be exploited in the design of novel organic materials. ontosight.ai Through polymerization or incorporation into larger frameworks, derivatives could find use in creating functional polymers, porous organic frameworks, or materials with specific electronic and optical properties. semanticscholar.orgethernet.edu.et

Click Chemistry and Bioconjugation: The terminal alkyne of the propargylamine moiety is ideal for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry." ontosight.ai This opens up vast possibilities for its use in bioconjugation—attaching it to proteins, DNA, or other biomolecules—for applications in diagnostics, bioimaging, and drug delivery systems. ontosight.aitandfonline.com

Catalysis and Ligand Development: The nitrogen atoms in the imidazole ring can coordinate with metal ions. This suggests a future role for this compound and its derivatives as ligands in organometallic chemistry and catalysis. gifu-pu.ac.jpmdpi.com They could be used to create novel catalysts for a variety of organic transformations.

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Key Structural Feature | Future Research Goal | Citation |

|---|---|---|---|---|

| Medicinal Chemistry | Multifunctional drugs for neurodegenerative diseases | Imidazole ring, Propargylamine moiety | Synthesis of libraries for structure-activity relationship (SAR) studies | tandfonline.comnih.govexlibrisgroup.com |

| Materials Science | Building block for functional polymers | Imidazole and alkyne groups | Development of materials with tailored photophysical or conductive properties | ontosight.aisemanticscholar.org |

| Chemical Biology | Bioconjugation via "click" reactions | Terminal alkyne | Labeling of biomolecules for imaging and diagnostics | ontosight.aitandfonline.com |

| Organometallic Chemistry | Chiral ligands for asymmetric catalysis | Imidazole nitrogens, amine group | Design of novel, efficient metal complexes for catalysis | gifu-pu.ac.jpmdpi.com |

Unveiling Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new ones. While plausible mechanisms have been proposed for related syntheses, detailed investigations are an important future direction. rsc.orgescholarship.org

Future research will likely employ a combination of experimental and computational methods:

Isolation and Characterization of Intermediates: Trapping and characterizing key reaction intermediates, such as ketenimines or allene (B1206475) species that are proposed in some synthetic routes, can provide direct evidence for a given mechanistic pathway. rsc.orgacs.org

Kinetic Studies: Detailed kinetic analysis of catalytic cycles can help identify the rate-determining step and provide insights into the role of the catalyst, additives, and reaction conditions.

Computational Chemistry: High-level computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. gifu-pu.ac.jp This can help elucidate complex domino or cycloaddition mechanisms and guide the rational design of more effective catalysts. escholarship.orggifu-pu.ac.jp For example, understanding the precise role of a catalyst like InCl₃—whether it acts as a Lewis acid to activate an imine or coordinates to the alkyne—is a key question that can be addressed. escholarship.org

Development of Next-Generation this compound Derivatives

The core structure of this compound is a scaffold ripe for modification to create next-generation compounds with tailored properties. Future research will focus on the rational design and synthesis of derivatives to enhance activity, selectivity, and utility for specific applications.

Multifunctional Agents: Building on recent work, a major avenue will be the development of derivatives that combine multiple therapeutic functions in a single molecule. nih.govexlibrisgroup.com For instance, a series of novel propargylamine-modified pyrimidinylthiourea derivatives containing the 4-aminoalkyl imidazole core displayed inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making them promising candidates for Alzheimer's disease therapy. nih.govexlibrisgroup.com

Systematic Library Synthesis: Using high-throughput synthesis and multicomponent reaction strategies, large libraries of derivatives can be generated by systematically varying substituents on the imidazole ring, the amine, and the carbon backbone. semanticscholar.orgescholarship.org This will facilitate comprehensive structure-activity relationship (SAR) studies to identify compounds with optimal properties for a given biological target or material application.

Incorporation of Other Privileged Scaffolds: Future derivatives may involve fusing or linking the this compound core to other known bioactive heterocyclic systems (e.g., indole, quinoline, pyrimidine) to create hybrid molecules with novel biological profiles. mdpi.com The synthesis of indolyl-substituted imidazoles is one such example of creating new molecular systems. mdpi.com

常见问题

Q. What are the common synthetic routes for preparing Imidazolyl-4-propargylamine derivatives, and what are their mechanistic underpinnings?

this compound derivatives are synthesized via cyclization of N-propargylamines, often employing transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., Sm[N(SiMe3)₂]). A Pd-catalyzed cascade reaction with aryl halides and N-propargyl-benzamidine proceeds through migratory insertion and dehydrative aromatization to yield substituted imidazoles . Mechanistic studies highlight the role of intermediates such as dihydro-imidazole (E), which undergoes acid-base reactions with N-propargylamines to form the final product . These methods prioritize high atom economy and regioselectivity .

Q. What are the primary challenges in achieving regioselectivity during imidazole ring formation from N-propargylamines?

Regioselectivity is influenced by steric and electronic factors in the propargylamine substrate and catalyst choice. For example, Pd-catalyzed reactions favor 4-substituted imidazoles due to the stabilization of intermediates during cyclization . However, competing pathways (e.g., over-oxidation or undesired cycloadditions) require precise control of reaction parameters like solvent (THF vs. polar aprotic solvents) and temperature .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguities in stereochemistry . Computational tools (e.g., DFT calculations) supplement experimental data by modeling reaction pathways .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

Molecular dynamics simulations and quantum mechanical calculations (e.g., COMSOL Multiphysics) predict transition states and regioselectivity trends. For example, AI-driven platforms enable virtual screening of catalyst-substrate interactions, reducing trial-and-error experimentation. Recent advances in "smart laboratories" integrate real-time data from simulations to adjust parameters like solvent polarity or catalyst loading .

Q. What experimental design frameworks are effective for resolving contradictions in imidazole synthesis data?

Factorial or orthogonal designs (e.g., Taguchi methods) systematically test variables (temperature, catalyst type, solvent) to identify dominant factors. For instance, a 3² factorial design can isolate the impact of Pd catalyst concentration vs. reaction time on yield discrepancies. Regression analysis further quantifies interactions between variables . Contradictory results (e.g., low yields in scaled-up reactions) may stem from mass transfer limitations, necessitating reactor design adjustments .

Q. How do reactor design and process control influence scalability in this compound synthesis?

Continuous-flow reactors enhance heat/mass transfer compared to batch systems, mitigating side reactions (e.g., polymerization of propargylamines). Membrane separation technologies (e.g., nanofiltration) improve purity by isolating intermediates. Process simulations (Aspen Plus) model energy requirements and optimize residence time distributions .

Q. What strategies address mechanistic ambiguities in fused-imidazole synthesis from N-propargylamines?

Isotopic labeling (e.g., ¹⁵N-propargylamines) tracks nitrogen migration during cyclization. Kinetic isotope effects (KIE) and in-situ IR spectroscopy elucidate rate-determining steps. For fused systems, intramolecular Diels-Alder pathways compete with radical-mediated cyclizations, requiring solvent polarity adjustments to favor one pathway .

Methodological Resources

- Data Analysis : Use regression models (linear/logistic) to correlate reaction variables with yield .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Safety : Follow USP/PharmEur guidelines for handling reactive intermediates (e.g., propargylamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。